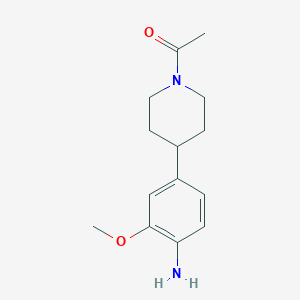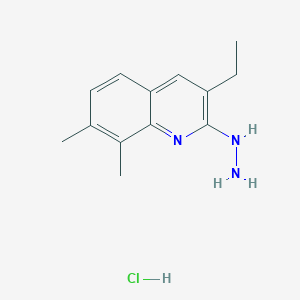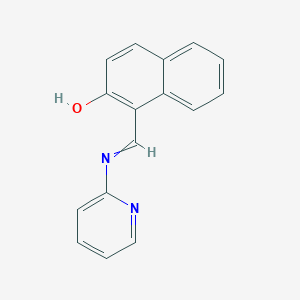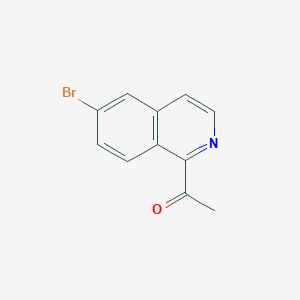
2-((tert-Butyldimethylsilyl)oxy)-6-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((tert-Butyldimethylsilyl)oxy)-6-nitropyridine is a chemical compound that features a pyridine ring substituted with a nitro group at the 6-position and a tert-butyldimethylsilyl (TBS) protected hydroxyl group at the 2-position. This compound is of interest in organic synthesis due to its unique reactivity and protective group chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butyldimethylsilyl)oxy)-6-nitropyridine typically involves the protection of a hydroxyl group on a pyridine derivative using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry or batch reactors to ensure consistent quality and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-((tert-Butyldimethylsilyl)oxy)-6-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or other suitable reducing agents.
Substitution: The TBS group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride (TBAF), hydrochloric acid.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 2-((tert-Butyldimethylsilyl)oxy)-6-aminopyridine.
Substitution: Formation of 2-hydroxy-6-nitropyridine after TBS removal.
Wissenschaftliche Forschungsanwendungen
2-((tert-Butyldimethylsilyl)oxy)-6-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug development due to its ability to undergo selective reactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-((tert-Butyldimethylsilyl)oxy)-6-nitropyridine involves its reactivity due to the presence of the nitro group and the TBS-protected hydroxyl group. The nitro group can participate in redox reactions, while the TBS group provides a protective function, allowing for selective deprotection and subsequent functionalization. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((tert-Butyldimethylsilyl)oxy)ethanol
- 2-((tert-Butyldimethylsilyl)oxy)acetaldehyde
- 2-((tert-Butyldimethylsilyl)oxy)ethoxy)acetaldehyde
Uniqueness
2-((tert-Butyldimethylsilyl)oxy)-6-nitropyridine is unique due to the combination of the nitro group and the TBS-protected hydroxyl group on the pyridine ring. This combination allows for selective reactions and functionalization, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H18N2O3Si |
|---|---|
Molekulargewicht |
254.36 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(6-nitropyridin-2-yl)oxysilane |
InChI |
InChI=1S/C11H18N2O3Si/c1-11(2,3)17(4,5)16-10-8-6-7-9(12-10)13(14)15/h6-8H,1-5H3 |
InChI-Schlüssel |
BGKVDMVQVYTZSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=N1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B11862649.png)

![8-(4-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11862670.png)
![N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide](/img/structure/B11862677.png)










